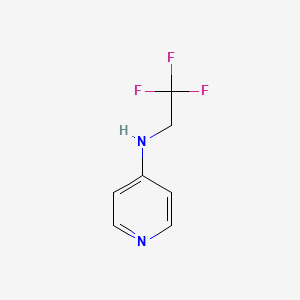

N-(2,2,2-三氟乙基)吡啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

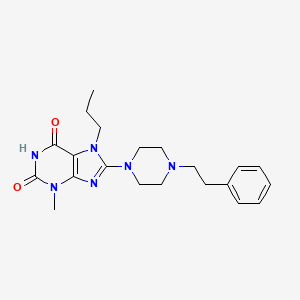

The compound "N-(2,2,2-trifluoroethyl)pyridin-4-amine" is a fluorinated pyridine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and as building blocks in organic synthesis. The presence of the trifluoroethyl group can significantly influence the electronic properties of the molecule, potentially enhancing its reactivity and biological activity.

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives can be achieved through various methods. For instance, the N-protection of amines using pyridinium 2,2,2-trifluoroacetate ionic liquid as a catalyst is an efficient and green approach, which could potentially be applied to synthesize N-(2,2,2-trifluoroethyl)pyridin-4-amine . This method offers advantages such as high yields, short reaction times, and reusability of the catalyst.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with potential for dynamic tautomerism and the presence of divalent nitrogen character, as seen in related compounds like N-(pyridin-2-yl)thiazol-2-amine . The electron distribution and tautomeric preferences are crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including oxidative C–H functionalization, as demonstrated in the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines using hypervalent iodine . This metal-free approach could be relevant for functionalizing N-(2,2,2-trifluoroethyl)pyridin-4-amine to create biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, 4-Methyl-N-(3-methylphenyl)pyridin-2-amine exhibits a twisted conformation with specific dihedral angles and forms centrosymmetric eight-membered synthons through hydrogen bonding, which could be indicative of the solid-state behavior of similar compounds like N-(2,2,2-trifluoroethyl)pyridin-4-amine . Additionally, nitrogen-NMR studies on related amines provide insights into the basicity of different nitrogen atoms within the molecule, which is essential for understanding the compound's reactivity and interaction with acids .

科学研究应用

三氟乙基盐的合成

N-(2,2,2-三氟乙基)吡啶-4-胺用于合成各种2,2,2-三氟乙基鎓盐。这些鎓盐是通过将三级胺、吡啶、喹啉和其他化合物与(2,2,2-三氟乙基)苯基碘鎓盐反应制备的。这种合成在生产三氟甲基烯烃和相关化合物方面具有应用(Umemoto & Gotoh, 1991)。

胺的N-保护

使用吡啶2,2,2-三氟乙酸酯([Py][OTf])对胺进行N-叔丁氧羰基化的一种绿色高效方法已经开发出来。这种方法由[Py][OTf]催化,展示了N-(2,2,2-三氟乙基)吡啶-4-胺在胺的保护中的实用性,展示了它在有机合成中的应用(Karimian & Tajik, 2014)。

吡啶和喹啉的2-氨基化

N-(2,2,2-三氟乙基)吡啶-4-胺参与了吡啶和喹啉的2-氨基化。这个过程将吡啶N-氧化物转化为2-氨基吡啶,对于合成氨基芳香化合物具有重要意义,为这种转化提供了一种通用且高效的方法(Yin et al., 2007)。

互变异构和电子分布研究

该化合物还是量子化学分析的研究对象,揭示了各种异构结构和互变异构形式。这项研究对于理解含有N-(2,2,2-三氟乙基)吡啶-4-胺的化合物的电子分布、互变异构偏好和质子化能量至关重要(Bhatia, Malkhede, & Bharatam, 2013)。

安全和危害

作用机制

Target of Action

The primary targets of N-(2,2,2-trifluoroethyl)pyridin-4-amine Similar compounds have been known to target mitochondrial respiration .

Mode of Action

The specific mode of action of N-(2,2,2-trifluoroethyl)pyridin-4-amine It’s worth noting that compounds with similar structures have been found to inhibit mitochondrial respiration by interrupting the mitochondrial electron transport .

Biochemical Pathways

The biochemical pathways affected by N-(2,2,2-trifluoroethyl)pyridin-4-amine Based on the mode of action, it can be inferred that it may affect the electron transport chain in the mitochondria .

Result of Action

The molecular and cellular effects of N-(2,2,2-trifluoroethyl)pyridin-4-amine Based on its potential mode of action, it could potentially disrupt mitochondrial function, leading to a decrease in atp production .

属性

IUPAC Name |

N-(2,2,2-trifluoroethyl)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-1-3-11-4-2-6/h1-4H,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKVLFRRTNWHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2504833.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2504836.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2504838.png)

![N-(4-ethylphenyl)-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2504839.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2504842.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2504844.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2504845.png)

![N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2504850.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)